An In-depth Technical Guide to (2-Fluoro-4-biphenyl)acetic acid-d5
An In-depth Technical Guide to (2-Fluoro-4-biphenyl)acetic acid-d5
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (2-Fluoro-4-biphenyl)acetic acid-d5, a deuterated analog of a key intermediate in the synthesis of Flurbiprofen. This document is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and pharmacology.
Core Chemical Properties
(2-Fluoro-4-biphenyl)acetic acid-d5 is a stable, isotopically labeled compound primarily utilized as an internal standard in quantitative analytical methodologies.[1][2][3] Its physical and chemical characteristics are crucial for its application in sensitive and accurate bioanalytical assays.
Table 1: Chemical and Physical Properties of (2-Fluoro-4-biphenyl)acetic acid-d5
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₆D₅FO₂ | [1][4][5][6] |
| Molecular Weight | 235.27 g/mol | [1][4][5] |
| CAS Number | 2733149-72-7 | [4][5][6] |
| Appearance | White to off-white solid | [1][7] |
| Purity | ≥99.64% | [4][5] |
| Melting Point | Data not available. The non-deuterated analog, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, has a melting point of 111.5-115.5°C. | [8] |
| Boiling Point | Data not available. | |
| Solubility | Soluble in DMSO (100 mg/mL) | [1][7] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][7] |
Synthesis and Isotopic Labeling
A common strategy involves the use of deuterated starting materials or reagents in a multi-step synthesis. Modern techniques, such as palladium-catalyzed carboxylation reactions using isotopically labeled carbon monoxide or carbon dioxide, offer efficient ways to introduce isotopic labels at a late stage of the synthesis.[9][10][11] Another approach could involve the deuteration of a suitable precursor using methods like catalytic H/D exchange.
A generalized workflow for the synthesis of isotopically labeled carboxylic acids is presented below.
Caption: A plausible synthetic workflow for (2-Fluoro-4-biphenyl)acetic acid-d5.
Applications in Analytical Chemistry
The primary application of (2-Fluoro-4-biphenyl)acetic acid-d5 is as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Use as an Internal Standard in LC-MS
In quantitative LC-MS analysis, a stable isotopically labeled internal standard is considered the gold standard.[3][12] It is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
Experimental Protocol: General Procedure for Using (2-Fluoro-4-biphenyl)acetic acid-d5 as an Internal Standard in LC-MS Bioanalysis
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Preparation of Stock Solutions: Prepare a stock solution of (2-Fluoro-4-biphenyl)acetic acid-d5 in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Preparation of Spiking Solution: Dilute the stock solution with the appropriate solvent to a working concentration. This solution will be added to all samples, including calibration standards and quality controls.
-
Sample Preparation:
-
To a known volume of the biological matrix (e.g., plasma, urine), add a precise volume of the internal standard spiking solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte and the internal standard from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard using multiple reaction monitoring (MRM).
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Caption: Workflow for the use of a deuterated internal standard in bioanalysis.
Biological Context and Potential Relevance
(2-Fluoro-4-biphenyl)acetic acid-d5 is the deuterated form of an intermediate used in the synthesis of Flurbiprofen.[13][14][15] Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923).
There is no direct evidence to suggest that (2-Fluoro-4-biphenyl)acetic acid-d5 possesses significant biological activity itself. Its primary role in a biological context is as a non-perturbing tracer for pharmacokinetic and metabolic studies of its non-deuterated counterpart or related drugs.
The deuteration of a molecule can, however, influence its metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down metabolism at the site of deuteration. This property is sometimes exploited in drug design to improve a drug's pharmacokinetic properties.
Potential Signaling Pathways of the Non-Deuterated Analog
The non-deuterated form of the parent drug, Flurbiprofen, is known to interact with the following pathways:
-
Cyclooxygenase (COX) Inhibition: Flurbiprofen inhibits both COX-1 and COX-2, reducing the production of prostaglandins and thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
-
Gamma-Secretase Modulation: In the context of Alzheimer's disease research, Flurbiprofen has been shown to modulate the activity of γ-secretase, an enzyme involved in the production of amyloid-beta peptides.
Experimental Protocols for Investigating Potential Biological Activity
Should there be an interest in evaluating the biological activity of (2-Fluoro-4-biphenyl)acetic acid-d5, the following in vitro assays could be employed.
Cyclooxygenase (COX) Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and arachidonic acid (substrate).
-
Inhibitor Preparation: Prepare serial dilutions of the test compound, (2-Fluoro-4-biphenyl)acetic acid-d5.
-
Assay Reaction: In a microplate, combine the enzyme, a heme cofactor, and the test compound. Initiate the reaction by adding arachidonic acid.
-
Detection: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the oxidation of a suitable substrate.[16][17]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Proposed inhibitory action on the COX pathway by the non-deuterated analog.
Gamma-Secretase Activity Assay (General Protocol)
-
Cell Culture: Use a cell line that stably expresses a fluorescently tagged amyloid precursor protein (APP) fragment (e.g., APP-C99-GFP).[18]
-
Compound Incubation: Treat the cells with various concentrations of the test compound.
-
Detection: Inhibit γ-secretase activity leads to the accumulation of the fluorescent APP fragment, which can be quantified using high-content imaging or a fluorescence plate reader.[19][20][21]
-
Data Analysis: Determine the effect of the compound on the fluorescent signal and calculate the IC₅₀ value.
Caption: Proposed modulation of the γ-secretase pathway by the non-deuterated analog.
Conclusion
(2-Fluoro-4-biphenyl)acetic acid-d5 is a valuable research tool, particularly for its application as an internal standard in quantitative bioanalysis. Its chemical properties are well-defined, and while specific synthesis and application protocols are not widely published, established methodologies for similar compounds provide a strong framework for its use. The biological activity of its non-deuterated parent compound, Flurbiprofen, is well-characterized, providing important context for studies involving this deuterated analog. This guide provides a solid foundation for researchers and scientists working with (2-Fluoro-4-biphenyl)acetic acid-d5.
References
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